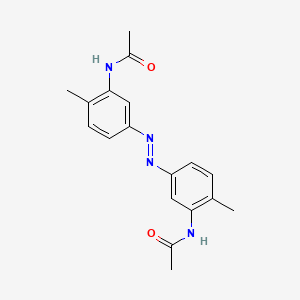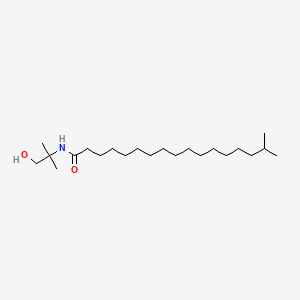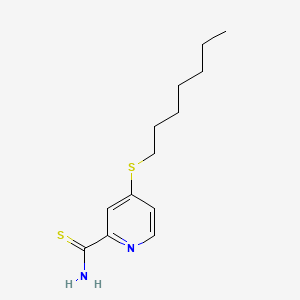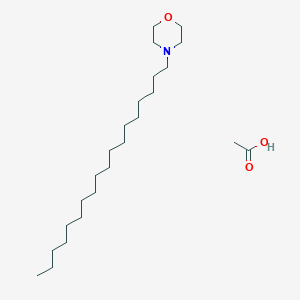
3,3'-(Diacetylamino)-4,4'-dimethylazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene typically involves the following steps:
Diazotization: The starting material, 4,4’-dimethylbenzidine, is diazotized using sodium nitrite in an acidic medium (usually hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline in the presence of a base (such as sodium acetate) to form the azobenzene derivative.
Acetylation: The final step involves acetylation of the amino groups using acetic anhydride in the presence of a catalyst like pyridine to yield 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of the corresponding hydrazo compound.
Substitution: The acetylamino groups can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
科学研究应用
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo reversible photoisomerization.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the manufacturing of dyes, pigments, and as a stabilizer in polymer production.
作用机制
The mechanism of action of 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with proteins and nucleic acids, where the photoisomerization can induce conformational changes affecting their function.
相似化合物的比较
Similar Compounds
4,4’-Dimethylazobenzene: Lacks the acetylamino groups, making it less reactive in certain chemical reactions.
3,3’-Diamino-4,4’-dimethylazobenzene: Contains amino groups instead of acetylamino groups, leading to different reactivity and applications.
3,3’-(Diacetylamino)-azobenzene: Lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene is unique due to the presence of both acetylamino and methyl groups, which confer specific chemical properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-induced changes.
属性
CAS 编号 |
138805-31-9 |
|---|---|
分子式 |
C18H20N4O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
N-[5-[(3-acetamido-4-methylphenyl)diazenyl]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-5-7-15(9-17(11)19-13(3)23)21-22-16-8-6-12(2)18(10-16)20-14(4)24/h5-10H,1-4H3,(H,19,23)(H,20,24) |
InChI 键 |
QCHDDHDFIRXWDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)NC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)




![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)



